molecular formula C13H14N4O2S B2721157 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031967-79-9

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2721157
CAS No.: 1031967-79-9
M. Wt: 290.34
InChI Key: LDTMEDHUBRHNQG-UHFFFAOYSA-N
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Description

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one ( 1031967-79-9) is a pyrazolopyrimidine derivative with a molecular formula of C13H14N4O2S and a molecular weight of 290.34 g/mol . This compound is characterized by a fused pyrazolo[4,3-d]pyrimidin-7-one core structure, substituted with an ethyl group, a furanylmethyl group, a methyl group, and a sulfanylidene (thioxo) group at the 5-position . The presence of the furan ring and the thioxo group makes it a molecule of interest in various chemical and pharmacological research areas. The compound is offered with a high purity level of >90% to >95% . Pyrazolopyrimidine scaffolds are known to be of significant interest in medicinal chemistry due to their diverse biological activities. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a reference standard in analytical studies. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-17-11-10(8(2)15-17)14-13(20)16(12(11)18)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTMEDHUBRHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials, such as furan-2-carbaldehyde and ethyl acetoacetate, followed by cyclization and thiolation reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

The compound belongs to the pyrazolo[4,3-d]pyrimidine class, known for various pharmacological activities. Its structural features contribute to its potential as a therapeutic agent.

Anticancer Activity

Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells and inhibit critical kinases involved in tumor progression, such as Aurora-A kinase and CDK2. Studies have shown that similar compounds have IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazolo[4,3-d]pyrimidines have been documented to reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways.

Research Findings and Case Studies

Several studies highlight the potential applications of this compound:

  • Anticancer Efficacy : A study demonstrated that a related pyrazolo[4,3-d]pyrimidine derivative significantly inhibited lung cancer cell proliferation with an IC50 value of 2.24 µM . This suggests that the scaffold is crucial for anticancer activity.
  • Renal Anemia Treatment : Another investigation revealed that derivatives could enhance hemoglobin levels in anemic models by stabilizing erythropoietin production through HIF-PHD inhibition . This dual functionality underscores the compound's therapeutic versatility.

Synthesis and Functionalization

The synthesis of 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves multi-step chemical reactions that can be optimized for yield and purity. The functionalization of the pyrazolo[4,3-d]pyrimidine scaffold allows for modifications that enhance biological activity and selectivity.

Mechanism of Action

The mechanism of action of 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between the target compound and related pyrazolo[4,3-d]pyrimidinone derivatives:

Compound Name / ID Substituents (Positions) Molecular Weight Key Features Reference
Target Compound 1-ethyl, 3-methyl, 6-(furan-2-ylmethyl), 5-sulfanylidene Not explicitly provided Unique 5-sulfanylidene (thioketone) group; furan-based side chain
2-[[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]thio]-N-(furan-2-ylmethyl)acetamide 1-ethyl, 3-methyl, 6-(4-fluorobenzyl), 5-thioacetamide 455.508 Fluorinated benzyl group; acetamide-thioether linkage
Sildenafil (PDE5 inhibitor) 1-methyl, 3-propyl, 5-[2-ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl] 474.58 Piperazinylsulfonylphenyl group; clinical use in erectile dysfunction
3-Isopropyl-5-phenethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (NPD-3281) 3-isopropyl, 5-phenethyl 307.37 Phenethyl substitution; antimalarial activity reported
5-Benzyl-3-isopropyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (NPD-0019) 3-isopropyl, 5-benzyl 293.35 Benzyl group; structural simplicity

Functional and Pharmacological Comparisons

  • 5-Sulfanylidene vs. Thioether/Acetamide Groups : The target compound’s 5-sulfanylidene group distinguishes it from analogs like the 5-thioacetamide derivative in , which may enhance hydrogen bonding or redox activity.
  • Furan-2-ylmethyl vs. Aromatic/Linear Side Chains : The furan side chain (target compound) introduces a heteroaromatic ring, contrasting with fluorobenzyl () or phenethyl () groups. Furan derivatives often exhibit improved solubility but reduced metabolic stability compared to purely aliphatic chains .
  • Biological Targets : While sildenafil analogs (–12, 16) target PDE5, compounds like NPD-3281 () and NPD-0019 () demonstrate antimalarial or antiproliferative activity, suggesting scaffold versatility.

Biological Activity

1-Ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS No. 1031967-79-9) is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characterization, and biological effects of this compound, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S with a molecular weight of 290.34 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core with a furan substituent, which is significant for its biological activity.

PropertyValue
CAS Number1031967-79-9
Molecular FormulaC₁₃H₁₄N₄O₂S
Molecular Weight290.34 g/mol

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. While specific studies on 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene have not been extensively published, related compounds in the same class have shown promising results against various cancer cell lines.

  • Mechanism of Action : Compounds similar to this structure have been identified as inhibitors of protein kinases involved in cancer progression, such as CDK2 and Abl kinase. These enzymes are crucial for cell cycle regulation and oncogenic signaling pathways .
  • Case Studies : In a study involving related pyrazolo compounds, none exhibited significant cytotoxicity against breast adenocarcinoma (MCF7) or chronic myelogenous leukemia (K562) cell lines at tested concentrations. This suggests that modifications in the substituents may enhance their potency .

Antimicrobial Activity

Pyrazolo derivatives are also recognized for their antimicrobial properties. The presence of the furan ring may contribute to enhanced activity against bacterial strains.

  • Research Findings : A study indicated that certain pyrazolo derivatives demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • In Vitro Studies : Preliminary in vitro evaluations suggest that modifications to the pyrazolo structure can lead to varying degrees of antibacterial efficacy. Further exploration into structure-activity relationships is necessary to optimize these compounds for therapeutic use.

Summary of Findings

The biological activity of this compound remains an area ripe for exploration. While existing literature provides insights into related compounds' activities against cancer and microbial pathogens, specific data on this compound's efficacy is limited.

Future Directions

Further research is warranted to:

  • Conduct detailed pharmacological studies to establish the compound's efficacy across various biological models.
  • Investigate the structure-activity relationships to enhance its biological properties.

Q & A

Q. What are the key synthetic routes for preparing 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-sulfanylidene-pyrazolo[4,3-d]pyrimidin-7-one, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Cyclization of pyrimidine precursors with sulfur sources (e.g., Lawesson’s reagent) to introduce the 5-sulfanylidene group .

Alkylation : Introduction of the ethyl and furanylmethyl substituents via nucleophilic substitution or Mitsunobu reactions under inert atmospheres (e.g., N₂) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
Critical Parameters :

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Catalyst selection (e.g., Pd/C for hydrogenation steps) to ensure regioselectivity .

Q. How can researchers structurally characterize this compound, and which spectroscopic techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂), furan protons (δ ~6.3–7.4 ppm), and pyrimidine carbons (δ ~150–160 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrazolo-pyrimidine core .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • X-ray Crystallography : Resolve tautomeric forms of the sulfanylidene group, if crystallization is feasible .

Q. What initial biological screening strategies are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based assays (e.g., PDE5 inhibition with cAMP/cGMP substrates) .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can Bayesian optimization or heuristic algorithms improve the synthesis yield of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity) .
  • Bayesian Optimization : Train models on reaction datasets to predict optimal conditions (e.g., 70°C, 0.5 mol% catalyst) with <10% yield variance .
  • Case Study : A 52.7% yield improvement was achieved for a related pyrazolo-pyrimidine by optimizing reaction time and stoichiometry via iterative algorithms .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare binding poses in enzyme active sites (e.g., PDE5) with experimental IC₅₀ values .
  • Metabolite Profiling : Use LC-MS to identify degradation products or competing metabolic pathways that reduce observed activity .
  • SAR Refinement : Synthesize analogues with modified furan or ethyl groups to isolate structural contributors to activity .

Q. What strategies are effective for designing analogues to study structure-activity relationships (SAR)?

Methodological Answer:

  • Scaffold Modifications :
    • Replace the furan ring with thiophene or pyridine to assess electronic effects .
    • Vary the ethyl group to isopropyl or cyclopropyl to study steric impacts .
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., nitro) at the 3-methyl position to enhance enzyme binding .
  • In Silico Screening : Docking studies (AutoDock Vina) prioritize analogues with improved binding energies (ΔG < -8 kcal/mol) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂ and track sulfoxide formation using LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

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